molecular formula C16H30O3 B1257287 16-Oxohexadecanoic acid CAS No. 69275-06-5

16-Oxohexadecanoic acid

Cat. No.: B1257287
CAS No.: 69275-06-5
M. Wt: 270.41 g/mol
InChI Key: NKVUEIHJDGURIA-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid with a molecular formula of C16H30O3 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of an oxo group at the 16th carbon position, making it a significant molecule in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 16-Oxohexadecanoic acid can be synthesized through the oxidation of hexadecanoic acid. One common method involves the use of cytochrome P450 enzymes, which oxidize the terminal aldehyde group of fatty acids to the corresponding acid . The reaction conditions typically include the presence of oxygen and a suitable solvent, such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of long-chain alkyl diacid mono-tert-butyl ester as a starting material. This compound reacts with oxalyl chloride to generate long-chain monoacyl chloride, which is then esterified with tert-butyl alcohol to produce the desired product . This method is advantageous due to its high yield and relatively simple reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 16-Oxohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form alpha,omega-diacids.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, oxygen, and a suitable solvent.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alcohols and acid catalysts.

Major Products:

    Oxidation: Alpha,omega-diacids.

    Reduction: 16-hydroxyhexadecanoic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

16-Oxohexadecanoic acid has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in oxidation-reduction reactions.

    Biology: The compound is a metabolite in plants and is involved in various metabolic pathways.

    Medicine: Research has shown that this compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 16-oxohexadecanoic acid involves its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the terminal aldehyde group to form the corresponding acid . The molecular targets include the active sites of these enzymes, where the oxidation reaction takes place. The pathways involved include the fatty acid oxidation pathway, which is crucial for the metabolism of long-chain fatty acids.

Comparison with Similar Compounds

    Hexadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the oxo group.

    16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid with a hydroxyl group at the 16th position.

    16-Oxooctadecanoic acid: An ω-oxo fatty acid with a longer carbon chain.

Uniqueness: 16-Oxohexadecanoic acid is unique due to the presence of the oxo group at the 16th carbon position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biochemical applications.

Properties

IUPAC Name

16-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUEIHJDGURIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579763
Record name 16-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69275-06-5
Record name 16-Oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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